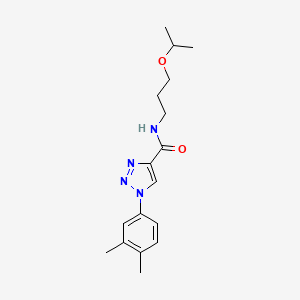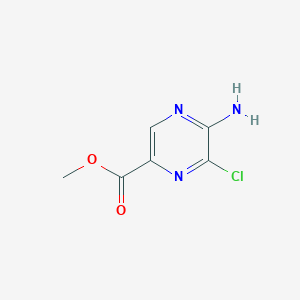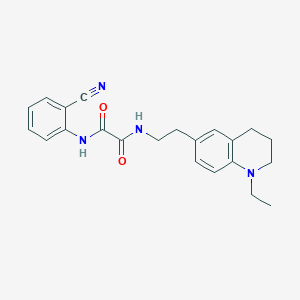
3-(4-morpholin-4-ylphenyl)-N-propyl-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-morpholin-4-ylphenyl)-N-propyl-1,2,4-oxadiazole-5-carboxamide” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals due to its polarity and ability to form hydrogen bonds . The compound also features an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms. Oxadiazole derivatives have been found to exhibit a wide range of biological activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Oxadiazole derivatives, including structures related to 3-(4-morpholin-4-ylphenyl)-N-propyl-1,2,4-oxadiazole-5-carboxamide, are synthesized through various chemical reactions. These compounds exhibit significant reactivity, making them suitable for further chemical modifications and applications in drug discovery and materials science. For instance, the reaction between Δ2-oxazolin-5-ones and nitrosobenzene forming 1,2,4-oxadiazolines highlights the chemical reactivity and potential for creating novel compounds with diverse applications (Rodriguez et al., 1983).
Antimicrobial and Antifungal Activities
Compounds structurally similar to the query molecule have been reported to possess antimicrobial and antifungal activities. For example, new 1,2,4-triazole derivatives containing the morpholine moiety have been evaluated for their antimicrobial agents, showcasing the importance of such structures in developing new antimicrobial treatments (Sahin et al., 2012).
Anti-inflammatory Properties
1,3,4-Oxadiazole derivatives have been synthesized and characterized for their anti-inflammatory studies. These compounds, derived from morpholine and related structures, indicate the potential use of oxadiazole derivatives in treating inflammation and related disorders (Somashekhar & Kotnal, 2019).
Antituberculosis and Anticancer Activities
The diverse biological activities of oxadiazole and morpholine derivatives extend to antituberculosis and anticancer properties. Such compounds have been synthesized and tested against Mycobacterium tuberculosis, demonstrating their potential in tuberculosis treatment strategies (Gezginci et al., 1998).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(3-propan-2-yloxypropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-12(2)23-9-5-8-18-17(22)16-11-21(20-19-16)15-7-6-13(3)14(4)10-15/h6-7,10-12H,5,8-9H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETJFYJOUIGSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCCCOC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(tert-butyl)-7,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2445855.png)






![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethoxybenzamide](/img/structure/B2445867.png)
![1'-(3,3-Diphenylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2445868.png)
![5-[(3,4-Dimethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2445870.png)
![6-amino-4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2445871.png)
![5-N-(3,4-dichlorophenyl)-2-N-[(Z)-1-(furan-2-yl)ethylideneamino]-1,3,4-thiadiazole-2,5-diamine](/img/structure/B2445873.png)
![2-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2445875.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2445877.png)
